贝利诺司他

概述

描述

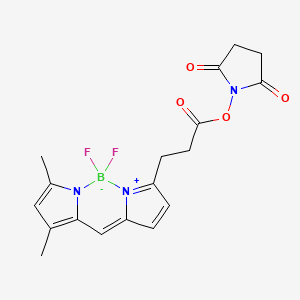

贝利诺司他是一种小分子羟肟酸类抑制剂,可抑制 I 类、II 类和 IV 类组蛋白脱乙酰酶。它由 TopoTarget 和 Spectrum Pharmaceuticals 开发,用于治疗复发性或难治性外周 T 细胞淋巴瘤。 贝利诺司他于 2014 年 7 月 3 日在美国获得其第一个全球批准,用于该病症的静脉注射治疗 .

科学研究应用

贝利诺司他具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究组蛋白脱乙酰酶抑制及其对基因表达的影响。

生物学: 研究其在调节表观遗传机制中的作用及其对细胞过程(如细胞凋亡和细胞周期调节)的影响。

医学: 主要用于治疗外周 T 细胞淋巴瘤。它也正在被研究用于治疗其他血液系统恶性肿瘤和实体瘤。

作用机制

贝利诺司他抑制组蛋白脱乙酰酶的酶活性,导致乙酰化组蛋白和其他蛋白质的积累。这种积累导致肿瘤抑制基因的激活,诱导细胞周期停滞和癌细胞凋亡。 贝利诺司他的主要分子靶点是组蛋白脱乙酰酶,它在调节基因表达和染色质结构中起着至关重要的作用 .

安全和危害

Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It is genotoxic according to Ames test and may impair male fertility . Weekly complete blood count should be monitored during treatment to adjust the dosage as intravenous infusion of belinostat is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia .

生化分析

Biochemical Properties

Belinostat inhibits the activity of histone deacetylase (HDAC), thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, increasing the expression of tumor-suppressor genes .

Cellular Effects

Belinostat’s inhibition of HDAC has significant effects on various types of cells and cellular processes. By increasing the expression of tumor-suppressor genes, Belinostat can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Belinostat exerts its effects at the molecular level primarily through the inhibition of HDAC . This inhibition prevents the removal of acetyl groups from histones and other proteins, leading to the accumulation of these acetylated biomolecules . This accumulation subsequently increases the expression of tumor-suppressor genes .

Temporal Effects in Laboratory Settings

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Dosage Effects in Animal Models

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Metabolic Pathways

In vitro studies have shown that Belinostat is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 .

Transport and Distribution

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Subcellular Localization

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

准备方法

合成路线和反应条件: 贝利诺司他是通过一系列化学反应合成的,这些反应涉及羟肟酸基团的形成。合成路线通常包括以下步骤:

核心结构的形成: 贝利诺司他的核心结构是通过一系列缩合反应合成的。

羟肟酸基团的引入: 羟肟酸基团是通过与羟胺反应引入的。

纯化: 最终产物使用重结晶和色谱等技术进行纯化,以确保高纯度。

工业生产方法: 贝利诺司他的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程包括:

间歇反应: 在大型反应器中进行反应,以生产大量的化合物。

持续监控: 监测温度、压力和 pH 等反应条件,以确保产品质量的一致性。

纯化和质量控制: 采用先进的纯化技术和严格的质量控制措施,以符合药物标准

化学反应分析

反应类型: 贝利诺司他经历各种化学反应,包括:

氧化: 贝利诺司他在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变羟肟酸基团,从而改变化合物的活性。

取代: 取代反应可以引入不同的官能团,可能增强其治疗特性。

常见试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 各种烷基化试剂、酰化试剂。

相似化合物的比较

贝利诺司他与其他组蛋白脱乙酰酶抑制剂相比,例如:

沃瑞诺司他: 另一种用于治疗皮肤 T 细胞淋巴瘤的组蛋白脱乙酰酶抑制剂。

罗米地辛: 用于治疗外周 T 细胞淋巴瘤和皮肤 T 细胞淋巴瘤。

帕诺比诺司他: 与其他药物联合使用,用于治疗多发性骨髓瘤。

独特性: 贝利诺司他独特之处在于它广泛抑制 I 类、II 类和 IV 类组蛋白脱乙酰酶,而其他抑制剂可能具有更强的选择性活性。 此外,贝利诺司他在复发性或难治性外周 T 细胞淋巴瘤患者中显示出疗效,为这种侵袭性疾病提供了一种替代治疗方案 .

属性

IUPAC Name |

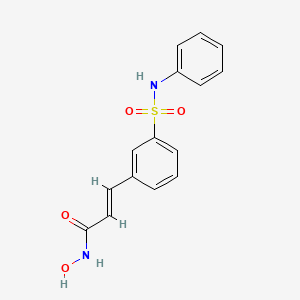

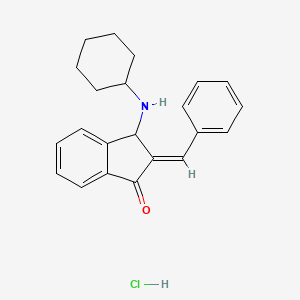

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Belinostat's mechanism of action?

A1: Belinostat is a histone deacetylase inhibitor (HDACi) [, , , , ]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Belinostat inhibits HDACs, promoting gene re-expression, including tumor suppressor genes, and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells [, , , , ].

Q2: What are the downstream effects of Belinostat's HDAC inhibition in cancer cells?

A2: Belinostat's HDAC inhibition leads to diverse downstream effects, including:

- Increased histone acetylation: Belinostat causes hyperacetylation of histones H3 and H4, leading to changes in chromatin structure and gene expression [, , ].

- Cell cycle arrest: Belinostat can induce cell cycle arrest in different phases, including G1, S, and G2/M, depending on the cell type and context [, , , , ].

- Apoptosis: Belinostat triggers apoptosis in various cancer cell lines and primary cells, involving caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins like Bcl-xL, Mcl-1, Bim, and Puma [, , , , , , ].

- Modulation of signaling pathways: Belinostat can affect various signaling pathways, including NF-κB, JAK/STAT, and TGFβ, impacting cell survival, proliferation, and immune responses [, , , ].

Q3: How does Belinostat's effect on histone acetylation translate into anti-cancer activity?

A3: Belinostat-mediated histone hyperacetylation can lead to:

- Reactivation of silenced tumor suppressor genes: These genes normally regulate cell cycle progression, DNA repair, and apoptosis, and their re-expression can limit tumor growth [, , ].

- Induction of pro-apoptotic genes: Belinostat can increase the expression of pro-apoptotic proteins like Bim and Puma, tilting the balance towards cell death [, , ].

- Inhibition of pro-survival pathways: Belinostat can suppress oncogenic signaling pathways such as NF-κB, further promoting apoptosis [, , ].

Q4: What is the molecular formula and weight of Belinostat?

A5: Belinostat has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol [].

A4: The provided research papers primarily focus on Belinostat's pharmacological properties and do not provide detailed information about its material compatibility and stability or its catalytic properties.

A4: While the research papers highlight the importance of understanding Belinostat's structure-activity relationship and improving its formulation for enhanced efficacy and stability, they don't delve into specific computational models, SAR studies, or formulation strategies.

A4: The research primarily focuses on Belinostat's preclinical and clinical development; information regarding SHE regulations, risk minimization, and responsible practices is not extensively covered.

Q5: What is Belinostat's pharmacokinetic profile?

A9: Belinostat exhibits rapid plasma clearance and extensive metabolism, primarily via glucuronidation by UGT1A1 [, , , ]. Its half-life is relatively short, ranging from 0.3 to 1.3 hours [, ].

Q6: Do genetic variations in UGT1A1 affect Belinostat's pharmacokinetics and toxicity?

A12: Yes, polymorphisms in the UGT1A1 gene, particularly UGT1A128 and UGT1A160, can increase Belinostat exposure and the risk of toxicities, especially at higher doses []. Dose adjustments are recommended for carriers of these polymorphisms [].

Q7: What types of cancer cells are sensitive to Belinostat in vitro?

A7: Belinostat has shown potent in vitro activity against various cancer cell lines, including:

- Hematological malignancies: Peripheral T-cell lymphoma (PTCL), acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma [, , , ].

- Solid tumors: Prostate cancer, ovarian cancer, lung cancer, breast cancer, thyroid cancer, and glioblastoma [, , , , , , , ].

Q8: What is the evidence for Belinostat's anti-tumor activity in vivo?

A8: Belinostat demonstrates significant in vivo activity in various preclinical models:

- Xenograft models: Belinostat effectively inhibits tumor growth in xenograft models of prostate cancer, AML, ALL, and T-cell lymphoma [, , , , ].

- Orthotopic models: In an orthotopic model of prostate cancer, Belinostat inhibits tumor growth and reduces the incidence of lung metastases [].

- Rat glioma model: Belinostat reduces tumor volume in a dose-dependent manner [].

Q9: Has Belinostat been evaluated in clinical trials?

A9: Yes, Belinostat has been extensively evaluated in clinical trials for various cancers:

- PTCL: Belinostat received accelerated approval in the US for relapsed/refractory PTCL based on promising results from the pivotal Phase 2 BELIEF study, which demonstrated durable clinical benefit and tolerability [].

- Other cancers: Belinostat is being investigated in clinical trials for other hematological malignancies (AML, MDS) and solid tumors (ovarian cancer, glioblastoma) [, , , ].

Q10: Are there known mechanisms of resistance to Belinostat?

A10: Yes, resistance to Belinostat can develop through various mechanisms, including:

- Sustained upregulation of cyclin-dependent kinase inhibitors (CDKIs): This can lead to reversible G1 arrest, preventing cells from progressing to the phase where Belinostat exerts its cytotoxic effects [].

- Alterations in Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bim) can confer resistance to Belinostat [, , ].

- Activation of alternative survival pathways: Upregulation of pathways like NF-κB can counteract Belinostat's pro-apoptotic effects [, ].

Q11: Does cross-resistance exist between Belinostat and other HDAC inhibitors?

A17: Yes, Belinostat-resistant cells can display cross-resistance to other HDAC inhibitors, including vorinostat, romidepsin, panobinostat, and ricolinostat []. This suggests that shared resistance mechanisms may limit the efficacy of sequential HDAC inhibitor treatments.

A11: While the research papers discuss Belinostat's safety profile and adverse events in the context of clinical trials, they do not delve into detailed toxicology data or potential long-term effects.

A11: The provided scientific research does not extensively cover these specific aspects related to Belinostat.

Q12: Are there alternative treatments for cancers that are resistant to Belinostat?

A12: Yes, several alternative therapeutic strategies are being explored for Belinostat-resistant cancers:

- Combination therapies: Combining Belinostat with other agents, such as proteasome inhibitors (e.g., bortezomib), BH3 mimetics (e.g., ABT-737), or microtubule targeting agents (e.g., vincristine, paclitaxel), can overcome resistance and enhance efficacy [, , ].

- Oncolytic viruses: Oncolytic viruses, such as reovirus, have shown promise in preclinical models of HDAC inhibitor-resistant T-cell lymphoma [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)